molecular formula C12H12BrNO B7973657 3-Bromo-4-(cyclopentyloxy)benzonitrile

3-Bromo-4-(cyclopentyloxy)benzonitrile

Cat. No.: B7973657
M. Wt: 266.13 g/mol
InChI Key: IYUWEQSPVABQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(cyclopentyloxy)benzonitrile: is an organic compound with the molecular formula C12H12BrNO It is characterized by a bromine atom attached to the benzene ring, a nitrile group, and a cyclopentyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclopentyloxy)benzonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 3-Bromo-4-(cyclopentyloxy)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-(cyclopentyloxy)benzonitrile.

    Reduction: 3-Bromo-4-(cyclopentyloxy)benzylamine.

    Oxidation: 3-Bromo-4-(cyclopentyloxy)benzoic acid.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-4-(cyclopentyloxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and coupling reactions, making it valuable in the development of new materials and compounds.

Biology and Medicine

In biological and medicinal research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which 3-Bromo-4-(cyclopentyloxy)benzonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    4-Bromo-3-(cyclopentyloxy)benzonitrile: Positional isomer with the bromine and cyclopentyloxy groups swapped.

    3-Chloro-4-(cyclopentyloxy)benzonitrile: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

3-Bromo-4-(cyclopentyloxy)benzonitrile is unique due to the presence of both a bromine atom and a cyclopentyloxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-cyclopentyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-7-9(8-14)5-6-12(11)15-10-3-1-2-4-10/h5-7,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUWEQSPVABQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.